molecular formula C12H19N3 B4996938 N-cyclooctylpyrimidin-2-amine

N-cyclooctylpyrimidin-2-amine

Cat. No.: B4996938
M. Wt: 205.30 g/mol
InChI Key: HEGOKSBJLWTLNB-UHFFFAOYSA-N
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Description

N-cyclooctylpyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclooctyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctylpyrimidin-2-amine typically involves the reaction of cyclooctylamine with pyrimidine derivatives. One common method is the nucleophilic substitution reaction where cyclooctylamine reacts with a halogenated pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Halogenated pyrimidines, bases such as sodium hydride or potassium carbonate; reactions are conducted in polar aprotic solvents.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclooctylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-cyclooctylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activities. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-cyclooctylpyrimidin-2-amine can be compared with other similar compounds, such as:

    N-cyclohexylpyrimidin-2-amine: Similar structure but with a cyclohexyl group instead of a cyclooctyl group. It may exhibit different steric and electronic properties.

    N-phenylpyrimidin-2-amine:

    N-alkylpyrimidin-2-amines: Various alkyl groups can be attached, resulting in a range of compounds with diverse properties.

Properties

IUPAC Name

N-cyclooctylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-4-7-11(8-5-3-1)15-12-13-9-6-10-14-12/h6,9-11H,1-5,7-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGOKSBJLWTLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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